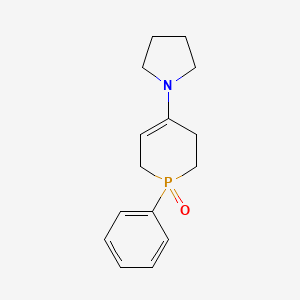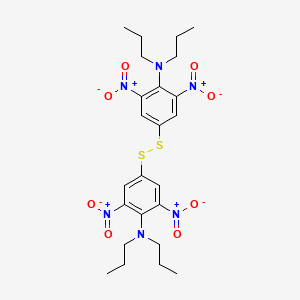
4,4'-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) is a chemical compound known for its unique structure and properties It belongs to the class of dinitroaniline compounds, which are characterized by the presence of nitro groups attached to an aniline ring
準備方法
The synthesis of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) typically involves the reaction of 2,6-dinitroaniline with a disulfide compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用機序
The mechanism of action of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) involves its interaction with molecular targets such as proteins and enzymes. The nitro groups and disulfide linkage play a crucial role in its reactivity. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This interaction can disrupt normal cellular processes, leading to various biological effects.
類似化合物との比較
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) can be compared with other dinitroaniline compounds such as trifluralin, pendimethalin, and oryzalin. These compounds share similar structural features but differ in their specific functional groups and applications. For example:
Trifluralin: Widely used as a herbicide, it inhibits root development in plants.
Pendimethalin: Another herbicide, known for its pre-emergence weed control properties.
Oryzalin: Used in agriculture to control weeds in various crops.
The uniqueness of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) lies in its specific combination of nitro groups and disulfide linkage, which imparts distinct chemical and biological properties.
特性
CAS番号 |
41683-92-5 |
|---|---|
分子式 |
C24H32N6O8S2 |
分子量 |
596.7 g/mol |
IUPAC名 |
4-[[4-(dipropylamino)-3,5-dinitrophenyl]disulfanyl]-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C24H32N6O8S2/c1-5-9-25(10-6-2)23-19(27(31)32)13-17(14-20(23)28(33)34)39-40-18-15-21(29(35)36)24(22(16-18)30(37)38)26(11-7-3)12-8-4/h13-16H,5-12H2,1-4H3 |
InChIキー |
QZPVRZWSMXZPGC-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=C(C(=C2)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
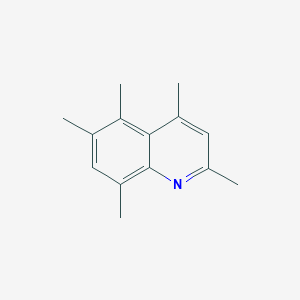

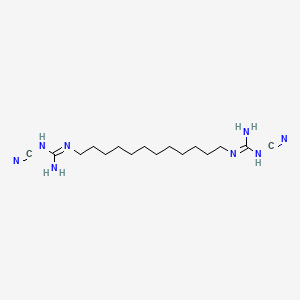
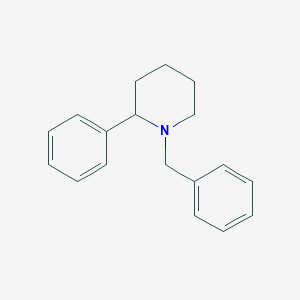
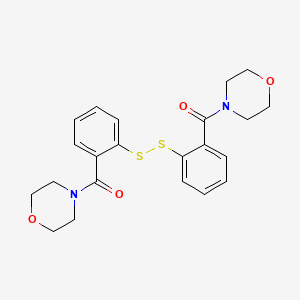
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
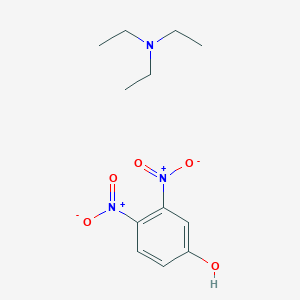
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
